
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Vue d'ensemble
Description
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20N2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a carbamoyl group attached to an azetidine ring.
Méthodes De Préparation
The synthesis of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate involves several steps. One common method includes the cycloaddition of ketenes and the hydroamination of carbodiimides using group-2-element amides as precatalysts . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as Oxyma and DIC are often used in peptide synthesis involving this compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating specific chemical reactions. The high energy barrier from the two tert-butyl groups plays a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine: This compound shares structural similarities but differs in its specific functional groups and reactivity.
tert-Butyl carbamate: Another related compound used in various chemical reactions, particularly in the synthesis of tetrasubstituted NH pyrroles.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWSMCZSPERFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144833 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-94-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


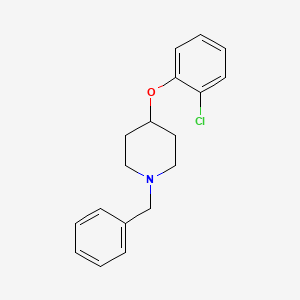
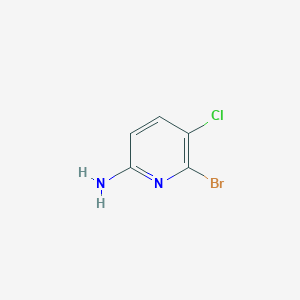
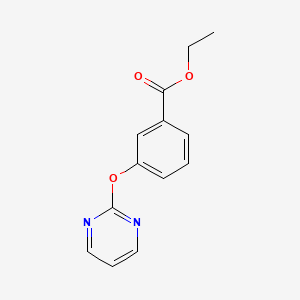




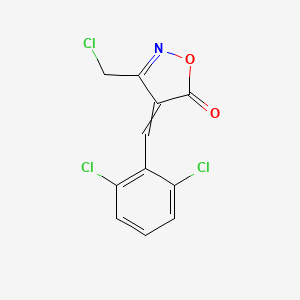
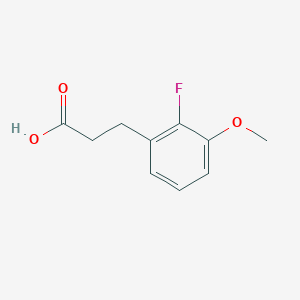


![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)
